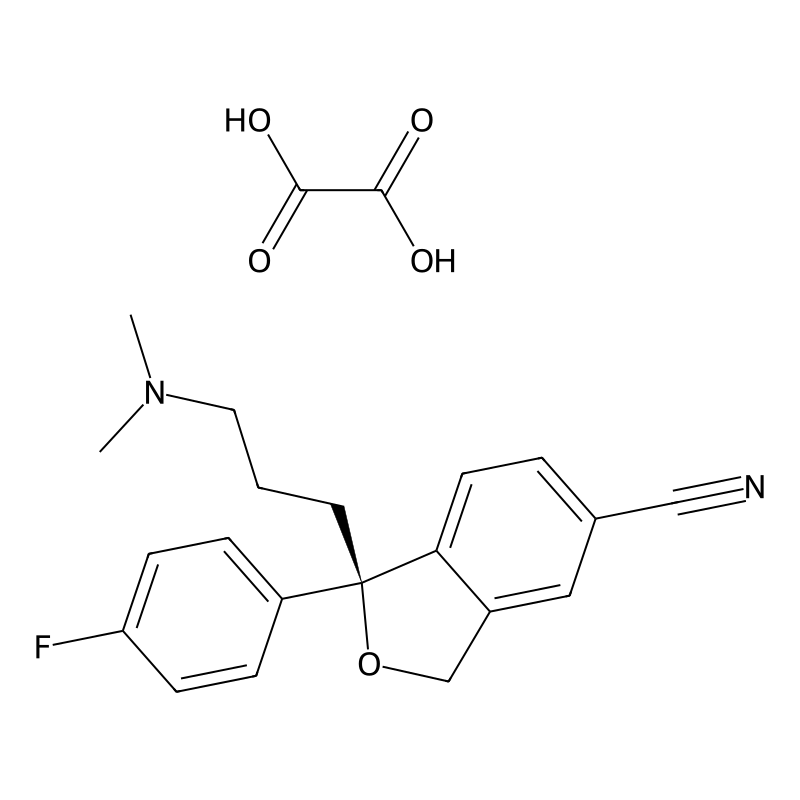

(R)-Citalopram Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Research

Researchers are interested in understanding how (R)-Citalopram Oxalate works at the biochemical level. Studies investigate how the drug interacts with serotonin transporters in the brain, affecting serotonin reuptake and potentially influencing mood and emotional regulation. Source: Biochemical Pharmacology

Treatment Studies

(R)-Citalopram Oxalate is used in clinical trials to evaluate its effectiveness for treating depression, anxiety disorders, and other conditions. These studies compare the drug's efficacy to placebo or other medications, while monitoring for side effects and interactions with other drugs. Source: International Journal of Neuropsychopharmacology:

Animal Models

Researchers use animal models to study the effects of (R)-Citalopram Oxalate on behavior and brain function. These studies help to elucidate the drug's mechanism of action and inform potential applications for treatment. Source: European Journal of Pharmacology:

Pharmacokinetic Studies

These studies investigate how the body absorbs, distributes, metabolizes, and excretes (R)-Citalopram Oxalate. This information is crucial for understanding the drug's safety profile, dosage optimization, and potential interactions with other medications. Source: Journal of Pharmaceutical Sciences:

Pharmacogenomic Studies

Researchers are exploring how genetic variations might influence an individual's response to (R)-Citalopram Oxalate. This field of study aims to personalize treatment approaches based on a person's unique genetic makeup. Source: Pharmacogenetics:

(R)-Citalopram oxalate is a chemical compound that serves as a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. It is the oxalate salt form of (R)-citalopram, which is one of the two enantiomers of citalopram, the other being (S)-citalopram. The molecular formula for (R)-citalopram oxalate is C22H23FN2O5, and it has a molecular weight of approximately 404.43 g/mol . This compound is characterized by its p-fluorophenyl group and a dimethylamino propyl side chain, which contribute to its pharmacological properties.

The primary mechanism of action of (R)-Citalopram Oxalate is believed to be similar to escitalopram. It acts as a selective serotonin reuptake inhibitor (SSRI). SSRIs work by blocking the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This increased availability of serotonin in the synaptic cleft is thought to improve mood regulation and alleviate symptoms of depression [].

Key reactions include:

- Formation of Hydroxymethyl Benzophenone: Reaction of phthalide with p-fluorophenyl magnesium bromide.

- Reduction: The carbonyl group is reduced to yield diols.

- Ring Closure: Acidic conditions promote ring closure to form the citalopram structure.

- Salt Formation: The final step involves reacting (R)-citalopram with oxalic acid to form (R)-citalopram oxalate.

(R)-Citalopram oxalate exhibits antidepressant activity by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. While it is less potent than its counterpart, (S)-citalopram, it still demonstrates significant biological activity. Some studies suggest that (R)-citalopram may have an affinity for allosteric sites on serotonin transporters, potentially contributing to its pharmacological profile .

The synthesis of (R)-citalopram oxalate can be achieved through various methods:

- Anion Strategy: Involves reducing phthalide to form diols and subsequently alkylating with N,N-dimethylaminopropyl chloride.

- Double Grignard Strategy: Involves treating hydroxymethyl benzophenone with Grignard reagents derived from chlorinated amines .

Both methods ultimately lead to the formation of (R)-citalopram, which is then converted into its oxalate salt.

Research has shown that (R)-citalopram oxalate interacts with various neurotransmitter systems beyond serotonin. While primarily acting on serotonin transporters, it may also influence dopaminergic and noradrenergic systems, although its effects are less pronounced compared to (S)-citalopram. Studies indicate that while (R)-citalopram has lower efficacy in inhibiting serotonin reuptake, it may modulate receptor activity at different sites .

Several compounds are structurally or functionally similar to (R)-citalopram oxalate, including:

| Compound Name | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Citalopram | SSRI | Depression treatment | Racemic mixture; includes both enantiomers |

| Escitalopram | SSRI | Depression and anxiety treatment | More potent than both enantiomers |

| Fluoxetine | SSRI | Depression and anxiety | Different chemical structure; long half-life |

| Paroxetine | SSRI | Depression and anxiety | Notable for withdrawal symptoms |

Uniqueness of (R)-Citalopram Oxalate: While similar compounds like escitalopram have higher potency, (R)-citalopram oxalate offers a unique profile with potential allosteric interactions at serotonin transporters, making it a subject of interest for further research in antidepressant therapies .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Alarfaj NA, Aly FA, Al-Qahtany AA. Flow-injection chemiluminescence and electrogenerated chemiluminescence determination of escitalopram oxalate in tablet form. Luminescence. 2013 Jan-Feb;28(1):84-92. doi: 10.1002/bio.2372. Epub 2012 May 4. PubMed PMID: 22555899.

3: de Diego HL, Bond AD, Dancer RJ. Formation of solid solutions between racemic and enantiomeric citalopram oxalate. Chirality. 2011 May;23(5):408-16. doi: 10.1002/chir.20943. Epub 2011 Apr 6. PubMed PMID: 21472783.

4: Li J, Tian Y, Zhang ZJ, Wang N, Ren X, Chen Y. Pharmacokinetics and bioequivalence study of escitalopram oxalate formulations after single-dose administration in healthy Chinese male volunteers. Arzneimittelforschung. 2009;59(5):228-32. doi: 10.1055/s-0031-1296389. PubMed PMID: 19537522.

5: Bhatt J, Jangid A, Shetty R, Shah B, Kambli S, Subbaiah G, Singh S. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. J Pharm Biomed Anal. 2006 Mar 18;40(5):1202-8. Epub 2005 Nov 11. PubMed PMID: 16289706.

6: Pullar IA, Boot JR, Broadmore RJ, Eyre TA, Cooper J, Sanger GJ, Wedley S, Mitchell SN. The role of the 5-HT1D receptor as a presynaptic autoreceptor in the guinea pig. Eur J Pharmacol. 2004 Jun 16;493(1-3):85-93. PubMed PMID: 15189767.

7: Burke WJ. Escitalopram. Expert Opin Investig Drugs. 2002 Oct;11(10):1477-86. Review. PubMed PMID: 12387707.